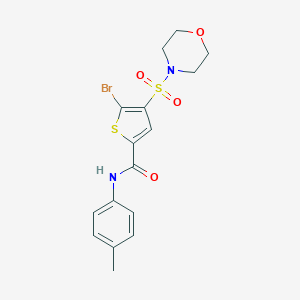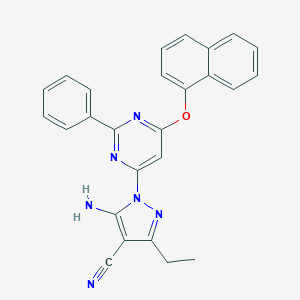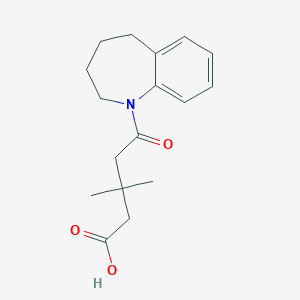![molecular formula C17H12N2OS2 B269615 4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE](/img/structure/B269615.png)
4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE is a heterocyclic compound that combines the structural features of benzothiazole and quinolinone. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE typically involves the condensation of 2-mercaptobenzothiazole with a quinolinone derivative under specific conditions. One common method includes the reaction of 2-mercaptobenzothiazole with 4-chloromethylquinolinone in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
化学反应分析
Types of Reactions
4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinolinone moiety to a dihydroquinoline derivative.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated derivatives of the benzothiazole ring.
科学研究应用
4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticonvulsant and anticancer properties.
作用机制
The mechanism of action of 4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets. For example, it has been shown to bind to and inhibit certain enzymes, thereby affecting biochemical pathways. The benzothiazole moiety is known to interact with various biological targets, including receptors and enzymes involved in neurological and oncological pathways .
相似化合物的比较
Similar Compounds
2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide: Similar structure with variations in the substituent groups.
Benzothiazole derivatives: Compounds with the benzothiazole moiety but different functional groups attached.
Uniqueness
4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,2-DIHYDROQUINOLIN-2-ONE is unique due to its combined benzothiazole and quinolinone structures, which confer distinct biological activities and chemical reactivity. This dual structure allows it to interact with a broader range of biological targets compared to simpler benzothiazole or quinolinone derivatives .
属性
分子式 |
C17H12N2OS2 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC 名称 |
4-(1,3-benzothiazol-2-ylsulfanylmethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C17H12N2OS2/c20-16-9-11(12-5-1-2-6-13(12)18-16)10-21-17-19-14-7-3-4-8-15(14)22-17/h1-9H,10H2,(H,18,20) |
InChI 键 |
ZXKGWOIRZUHYOQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CSC3=NC4=CC=CC=C4S3 |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CSC3=NC4=CC=CC=C4S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B269535.png)
![2-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B269536.png)
![(6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B269537.png)
![N-{[mesityl(2-thienylsulfanyl)methylene]-lambda~4~-sulfanylidene}-4-methylbenzenesulfonamide](/img/structure/B269539.png)


![Dimethyl 1-chloro-5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate](/img/structure/B269546.png)
![[4-Phenyl-8-oxo-1,2,3,7,8,9-hexahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-7-yl]acetic acid ethyl ester](/img/structure/B269547.png)
![2-[3-(2-chlorophenyl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B269549.png)
![4-(2,4-dichlorophenoxy)-N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]butanehydrazide](/img/structure/B269550.png)
![1-[(4-chlorophenyl)sulfonyl]-N'-(4-isopropoxybenzylidene)-2-pyrrolidinecarbohydrazide](/img/structure/B269554.png)
![2-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-PHENYL-1,3,4-OXADIAZOLE](/img/structure/B269559.png)

![N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,6-dimethoxybenzamide](/img/structure/B269561.png)
